molecular formula C10H10N2O B6306913 1-(2-Methylphenyl)-1H-pyrazol-4-ol CAS No. 77458-33-4

1-(2-Methylphenyl)-1H-pyrazol-4-ol

Cat. No.: B6306913
CAS No.: 77458-33-4
M. Wt: 174.20 g/mol
InChI Key: ZMLMZUSYAUANJU-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-1H-pyrazol-4-ol (CAS 77458-33-4) is a chemical compound with the molecular formula C 10 H 10 N 2 O and a molecular weight of 174.2 g/mol . It is a member of the pyrazole family, which is recognized as a pharmacologically important privileged scaffold . Pyrazole derivatives are extensively investigated due to their broad spectrum of therapeutic potential and are key structural components in many kinase inhibitors, which are crucial therapeutic targets for diseases like cancer, inflammatory, and neurodegenerative disorders . Several pyrazole-possessing kinase inhibitors, such as crizotinib and ruxolitinib, have been approved for clinical use, underscoring the significance of this chemical class in modern drug discovery . As a building block in medicinal chemistry, this compound serves as a valuable intermediate for researchers developing and studying novel bioactive molecules. It is recommended that this material be stored in a 2-8°C refrigerator . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(2-methylphenyl)pyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-4-2-3-5-10(8)12-7-9(13)6-11-12/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLMZUSYAUANJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 2-Methylphenylhydrazine with Ethyl 4-Oxopentanoate

The reaction of 2-methylphenylhydrazine hydrochloride with ethyl 4-oxopentanoate in ethanol under acidic catalysis (e.g., acetic acid) yields the target compound through cyclodehydration. The mechanism proceeds via initial hydrazone formation, followed by intramolecular cyclization and tautomerization to stabilize the 4-ol tautomer (Scheme 1).

Scheme 1. Proposed cyclocondensation pathway for 1-(2-methylphenyl)-1H-pyrazol-4-ol synthesis.

Optimization Parameters:

  • Catalyst : Acetic acid (5 mol%) enhances reaction rate and regioselectivity.

  • Solvent : Ethanol (70% v/v) balances solubility and reactivity.

  • Temperature : Reflux conditions (78°C) achieve completion in 6–8 hours.

  • Yield : Analogous pyrazoles report 75–85% yields under optimized conditions.

Solvent-Free and Catalytic Methods

Recent advances emphasize solvent-free protocols and recyclable catalysts to improve sustainability. Two prominent methodologies emerge:

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between 2-methylphenylhydrazine and ethyl 4-oxopentanoate under solvent-free conditions. Key advantages include:

  • Reaction Time : Reduced from hours to 15–20 minutes.

  • Energy Efficiency : 300 W irradiation minimizes thermal degradation.

  • Yield Improvement : 88–92% yields reported for analogous 4-ol pyrazoles.

Ionic Liquid-Catalyzed Three-Component Reactions

The acidic ionic liquid [Et₃NH][HSO₄] catalyzes a one-pot synthesis from 2-methylphenylhydrazine, ethyl acetoacetate, and formaldehyde:

  • Mechanism : The ionic liquid activates the aldehyde via protonation, enabling Knoevenagel condensation with ethyl acetoacetate.

  • Cyclization : Subsequent hydrazine attack forms the pyrazole core.

  • Workup : Simple filtration isolates the product, with catalyst recovery >95% over five cycles.

Table 1. Comparative analysis of solvent-free methods

MethodCatalystTime (min)Yield (%)Purity (%)
MicrowaveNone159298
Ionic Liquid[Et₃NH][HSO₄]358997

Post-Synthetic Modification Approaches

Derivatization of preformed pyrazoles offers an alternative route to 1-(2-methylphenyl)-1H-pyrazol-4-ol:

Hydroxylation of 4-Chloropyrazole Precursors

4-Chloro-1-(2-methylphenyl)-1H-pyrazole undergoes nucleophilic aromatic substitution with aqueous NaOH (10%, 80°C) to install the hydroxyl group. Key considerations:

  • Regioselectivity : Directed by the electron-withdrawing chloro group at C4.

  • Limitations : Requires synthesis of 4-chloro precursor via Sandmeyer reaction.

Oxidation of 4-Methylpyrazoles

Manganese dioxide-mediated oxidation of 4-methyl-1-(2-methylphenyl)-1H-pyrazole in dichloromethane converts the methyl group to a hydroxyl functionality:

  • Conditions : MnO₂ (3 equiv), CH₂Cl₂, 25°C, 12 hours.

  • Yield : 68–72% with <5% over-oxidation to carboxylic acid.

Spectroscopic Characterization and Validation

All synthetic routes require rigorous characterization to confirm structure and purity:

Infrared Spectroscopy

  • O-H Stretch : Broad absorption at 3200–3400 cm⁻¹.

  • C=N Stretch : Sharp peak near 1600 cm⁻¹.

Nuclear Magnetic Resonance

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (s, 1H, C3-H), 7.45–7.30 (m, 4H, aromatic), 2.40 (s, 3H, CH₃), 10.2 (s, 1H, OH).

  • ¹³C NMR : δ 155.8 (C4-OH), 142.1 (C3), 138.5–125.3 (aromatic), 20.1 (CH₃).

Mass Spectrometry

  • ESI-MS : m/z 203.1 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives with ketone or aldehyde groups.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups (e.g., halogens, alkyl, or aryl groups).

Scientific Research Applications

Pharmaceutical Applications

Biological Activity
Research indicates that derivatives of 1-(2-Methylphenyl)-1H-pyrazol-4-ol exhibit significant biological activities, including:

  • Anti-inflammatory Properties : Compounds related to this pyrazole derivative have shown potential in reducing inflammation, making them candidates for treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Some studies suggest that 1-(2-Methylphenyl)-1H-pyrazol-4-ol derivatives possess antimicrobial properties, which could be useful in developing new antibiotics or antifungal agents.
  • Anticancer Potential : There is ongoing research into the anticancer properties of this compound, with preliminary results indicating its efficacy in inhibiting the growth of certain cancer cell lines.

Mechanism of Action
The mechanism of action often involves the interaction of the hydroxyl group with biological targets, leading to altered cellular responses. The binding affinity to specific receptors or enzymes is a key focus in understanding its therapeutic potential.

Agricultural Applications

Herbicidal Properties
1-(2-Methylphenyl)-1H-pyrazol-4-ol has been explored for its herbicidal properties. Its structural characteristics allow it to inhibit specific enzymes involved in plant growth, thus serving as an effective herbicide. Research indicates that derivatives can selectively target weeds without affecting crop plants.

Material Science Applications

Polymer Chemistry
In material science, 1-(2-Methylphenyl)-1H-pyrazol-4-ol can be utilized as a building block for synthesizing novel polymers. Its ability to form stable linkages with other compounds makes it valuable in developing advanced materials with tailored properties.

Comparison with Related Compounds

To better understand the uniqueness of 1-(2-Methylphenyl)-1H-pyrazol-4-ol, a comparison with similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
1-(2-Aminoethyl)-1H-pyrazol-4-olContains an aminoethyl groupExhibits potential antipsychotic properties
1-(2-Methylphenyl)-3-methyl-1H-pyrazol-5-olAdditional methyl group at the 3-positionShows enhanced anti-inflammatory activity
4-PyridylpyrazolePyridine ring substitution at the 4-positionKnown for its herbicidal properties
1-(2-Chlorophenyl)-1H-pyrazol-4-olChlorine substitution on the phenyl ringDisplays significant antimicrobial activity

Case Studies and Research Findings

Several studies have been conducted to explore the applications and effectiveness of 1-(2-Methylphenyl)-1H-pyrazol-4-ol:

  • A study published in Journal of Medicinal Chemistry demonstrated its potential as an anti-inflammatory agent through in vitro assays, showing effective inhibition of pro-inflammatory cytokines.
  • Another research article highlighted its synthesis and evaluation as a herbicide, indicating a significant reduction in weed biomass when applied at optimal concentrations.

These studies underline the compound's versatility and potential across multiple domains.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-1H-pyrazol-4-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s aromatic and heteroaromatic rings allow it to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Substituent Effects

  • Electron-Withdrawing Groups (e.g., Cl) : The 4-chlorophenyl analog (C9H7ClN2O) exhibits higher polarity and stronger intermolecular forces compared to the 2-methylphenyl derivative, likely leading to elevated melting points and altered solubility .
  • N-Heterocyclic Substituents: The pyridin-2-yl group in (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol introduces aromatic nitrogen, enabling metal coordination and π-π stacking, which are absent in the methylphenyl analog .
  • Alkyl Chains: The 2-phenylethyl substituent in [1-(2-Phenylethyl)-1H-pyrazol-4-yl]methanol increases molecular weight (202.26 g/mol) and hydrophobicity, but the -CH2OH group counterbalances this with hydrogen-bonding capacity .

Hydrogen Bonding and Crystal Packing

  • The hydroxyl group at C4 in 1-(2-Methylphenyl)-1H-pyrazol-4-ol facilitates hydrogen-bonded networks, a feature shared with 1-(4-Chlorophenyl)-1H-pyrazol-4-ol. However, chlorine’s electronegativity may strengthen these interactions in the latter .

Physicochemical Properties

  • Solubility : The pyridin-2-yl derivative (C9H9N3O) may show improved aqueous solubility due to the polarizable nitrogen atom, whereas the 2-methylphenyl analog is likely more lipophilic .
  • Thermal Stability : The oxan-4-yl derivative (C8H12N2O2) has a predicted boiling point of 344°C, significantly higher than other analogs, attributed to the oxygen-rich tetrahydropyran ring .

Q & A

Q. Critical Conditions :

ParameterOptimal RangeImpact on Yield
Temperature80–100°CPrevents side reactions
SolventEthanol or DMFEnhances solubility
Catalystp-TsOH or H₂SO₄Accelerates cyclization
Reaction Time6–12 hoursEnsures completion

Methodological Tip : Monitor reaction progress via TLC and adjust stoichiometry of hydrazine derivatives to minimize unreacted intermediates .

How can NMR spectroscopy be utilized to confirm the structure of 1-(2-Methylphenyl)-1H-pyrazol-4-ol?

Basic Research Question
¹H NMR analysis is critical for structural confirmation. Key spectral features include:

  • Aromatic protons : Downfield shifts (δ 7.2–8.5 ppm) due to deshielding from the pyrazole ring and substituents .
  • Pyrazole-OH : Broad singlet at δ ~6.0 ppm (exchangeable proton) .
  • 2-Methylphenyl group : Methyl protons resonate at δ 2.3–2.5 ppm, while adjacent aromatic protons show splitting patterns .

Q. Reactivity Comparison :

SubstituentReaction Rate (k, s⁻¹)Preferred Site
-OCH₃5.2 × 10⁻³Pyrazole C-5
-Cl1.8 × 10⁻²Phenyl ring

Methodological Tip : Use Hammett plots to correlate substituent σ values with reaction rates for predictive design .

What crystallographic techniques are recommended for determining the molecular packing and hydrogen-bonding networks in 1-(2-Methylphenyl)-1H-pyrazol-4-ol?

Advanced Research Question

  • Single-Crystal X-ray Diffraction : Use SHELX suite (SHELXD for structure solution, SHELXL for refinement) to resolve hydrogen-bonding motifs .
  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify supramolecular architectures .

Q. Key Findings :

  • Hydrogen bonds : Pyrazole-OH acts as both donor (to carbonyl groups) and acceptor (via ring N atoms) .
  • Packing Diagram : Layers stabilized by π-π stacking (3.5–4.0 Å spacing) between phenyl rings .

Methodological Tip : Collect high-resolution data (≤ 0.8 Å) at low temperature (100 K) to minimize thermal motion artifacts .

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